Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride
Description
Historical Development of Pyrimidine-Piperidine Derivatives
The historical trajectory of pyrimidine-piperidine derivatives traces back to the foundational work in heterocyclic chemistry during the late 19th century. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and Pinner first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, establishing the foundation for subsequent structural modifications that would lead to the development of complex derivatives like dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named it, with both obtaining piperidine by reacting piperine with nitric acid. The convergence of pyrimidine and piperidine chemistry accelerated during the 20th century as researchers recognized the potential for creating hybrid molecules that could exploit the unique properties of both ring systems.
The development of pyrimidine-piperidine hybrids gained significant momentum with the recognition that such compounds could serve as privileged scaffolds in medicinal chemistry. The structural problem of piperidine was resolved through the work of researchers like Koenigs, who proposed the reduced pyridine structure for piperidine after observing that piperidine could be oxidized to pyridine. This understanding of the cyclic nature of piperidine enabled chemists to design more sophisticated derivatives that incorporated this six-membered saturated nitrogen heterocycle into various molecular frameworks. The combination of pyrimidine and piperidine structures has proven particularly valuable in the design of compounds targeting specific biological pathways, with modern examples including selective kinase inhibitors and receptor modulators. Contemporary research has demonstrated that pyrimidine-piperidine derivatives can exhibit excellent potency and selectivity profiles, making them attractive templates for drug discovery efforts.
Chemical Classification and Nomenclature
This compound belongs to the class of substituted pyrimidin-2-amines, specifically categorized as a heterocyclic organic compound containing both pyrimidine and piperidine functionalities. The compound's systematic nomenclature reflects its complex structural architecture, with the International Union of Pure and Applied Chemistry name being N,N-dimethyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride. Alternative nomenclature systems recognize this compound through various synonyms including N,N-dimethyl-4-piperidin-2-ylpyrimidin-2-amine dihydrochloride and this compound, reflecting the flexibility in chemical naming conventions for complex heterocyclic structures. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules associated with the base compound, forming a stable salt that enhances solubility and handling characteristics.
The classification of this compound within the broader context of heterocyclic chemistry places it among the diazines, specifically as a pyrimidine derivative with additional piperidine substitution. Pyrimidine itself is one of three diazines, having nitrogen atoms at positions 1 and 3 in the ring, distinguishing it from pyrazine and pyridazine. The substitution pattern in this compound involves the attachment of a piperidin-2-yl group at the 4-position of the pyrimidine ring and dimethylamino functionality at the 2-position. This specific substitution pattern is significant because it creates a molecule with distinct electronic and steric properties that can influence its biological activity and chemical reactivity. The compound's classification as a pharmaceutical intermediate reflects its utility in synthetic chemistry for the preparation of more complex molecular entities.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to its representation of important design principles in modern medicinal chemistry. Heterocyclic chemistry comprises at least half of all organic chemistry research worldwide, with heterocyclic structures forming the basis of many pharmaceutical, agrochemical, and veterinary products. The compound exemplifies the strategic use of privileged structures, where pyrimidine and piperidine rings serve as validated scaffolds for drug discovery efforts. Pyrimidine derivatives demonstrate a diverse array of biological and pharmacological activities including anticonvulsant, antibacterial, antifungal, antiviral, and anticancer properties, making them attractive targets for pharmaceutical research. The incorporation of piperidine functionality adds another dimension to the compound's potential, as piperidine is a common structural component in many pharmaceutical agents and alkaloids.
Recent research has highlighted the importance of pyrimidine-piperidine hybrids in the development of selective enzyme inhibitors, particularly in the context of kinase inhibition. Studies have shown that 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives can serve as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6, with some compounds exhibiting excellent potency with Ki values in the low nanomolar range. The structural features present in this compound, including the pyrimidine core and nitrogen-containing substitutions, are consistent with these successful inhibitor designs. The compound's significance is further enhanced by its role as a research tool for understanding structure-activity relationships in heterocyclic chemistry, providing insights into how specific substitution patterns influence biological activity and chemical properties.
The compound also represents important advances in synthetic methodology for heterocyclic compounds. The synthesis of such derivatives typically involves multi-step reactions that require careful optimization of reaction conditions, including temperature control, solvent choice, and reaction time optimization to maximize yield and purity. These synthetic challenges have driven innovations in heterocyclic chemistry that have broader applications across the field. The ability to prepare compounds like this compound reliably and efficiently is crucial for advancing research in medicinal chemistry and pharmaceutical development.
Structural Comparison with Related Pyrimidinylamine Compounds
The structural analysis of this compound benefits significantly from comparison with related pyrimidinylamine compounds, revealing important structure-activity relationships and design principles. A closely related compound, N,2-dimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride, shares the piperidine substitution but differs in the position of attachment to the pyrimidine ring and the location of the dimethylamino group. This positional isomerism provides valuable insights into how substitution patterns influence molecular properties and potential biological activities. The molecular formula C₁₁H₂₀Cl₂N₄ is shared between several related compounds, highlighting the importance of connectivity patterns in determining distinct chemical entities.
Another structurally related compound, 4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride, demonstrates how changes in both the piperidine attachment position and the substitution pattern on the pyrimidine ring can create distinct molecular architectures. This compound features piperidine attachment at the 4-position rather than the 2-position and incorporates methyl groups at the 4 and 6 positions of the pyrimidine ring instead of dimethylamino functionality. Such structural variations provide researchers with a systematic approach to exploring how different substitution patterns influence molecular properties and biological activities. The comparison reveals that while these compounds share common structural elements, their distinct connectivity patterns create unique three-dimensional molecular shapes and electronic distributions.
Properties
IUPAC Name |
N,N-dimethyl-4-piperidin-2-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-15(2)11-13-8-6-10(14-11)9-5-3-4-7-12-9;;/h6,8-9,12H,3-5,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJXVBSFMZFGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Pyrimidine Ring Formation: The pyrimidine ring is then constructed using condensation reactions involving appropriate reagents.
Attachment of Dimethylamine Groups: Dimethylamine is introduced through nucleophilic substitution reactions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the dimethylamine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : CHClN
- Molecular Weight : Approximately 279.21 g/mol
- Structure : The compound features a piperidine ring and a pyrimidine moiety, which are crucial for its biological activity.
Antihypertensive Properties
Research indicates that Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride may act as an inhibitor of renin, an enzyme that regulates blood pressure. Compounds with similar structures have demonstrated significant antihypertensive effects through modulation of the renin-angiotensin system, suggesting this compound could be effective in managing hypertension .
Anti-inflammatory and Analgesic Effects
In vitro studies suggest the compound may possess anti-inflammatory and analgesic properties. While the precise mechanisms remain to be fully elucidated, the structural characteristics of the compound indicate potential pathways for these effects .
Kinase Inhibition
Similar compounds in the pyrimidine and piperidine family have been investigated for their ability to inhibit various kinases, which are critical in numerous signaling pathways related to cancer and other diseases. This positions this compound as a candidate for further research in this area .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Dimethyl-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride | Similar piperidine and pyrimidine structure | Contains a methyl group at a different position |
| N-(piperidin-3-yl)pyrimidine derivatives | Variations in substituents on pyrimidine | Focused on different biological activities |
| Aliskiren | Direct renin inhibitor | First non-peptide oral renin inhibitor |
The unique arrangement of functional groups in this compound may influence its binding affinity and selectivity towards biological targets compared to other similar compounds .
Mechanism of Action
The mechanism of action of Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical differences between the target compound and related molecules:
Key Research Findings
Synthetic Yields and Efficiency :
- The target compound’s synthesis is inferred to mirror methods for dimethyl-(4-piperidin-1-yl-pyrimidin-2-yl)-amine, achieving ~75% yield under optimized conditions . In contrast, 2,4-dichloropyrimidine derivatives yield mixtures (e.g., 50% main product + 20% byproduct), highlighting the importance of substituent positioning in reaction control .
Biological Activity: Piperidine-substituted pyrimidines exhibit varied receptor affinities. For example, the 4-piperidin-2-yl substitution in the target compound may enhance binding to adenosine receptors compared to its 3-piperidinyl isomer . The dihydrochloride salt form improves aqueous solubility (>10 mg/mL) compared to free bases, critical for in vivo studies .
Safety and Handling :
- Safety data for 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS 1179369-48-2) recommend precautions against inhalation and skin contact (H303+H313+H333), applicable to structurally related compounds .
Discussion of Structural Nuances and Implications
- Core Heterocycle : Pyrimidine derivatives generally exhibit higher metabolic stability than pyridine-based compounds (e.g., ), making them preferable for long-acting therapeutics .
- Salt Form: Dihydrochloride salts are favored in pharmaceutical research for their crystallinity and reproducibility, unlike mono-salts or free bases .
Biological Activity
Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride is a synthetic organic compound classified as a pyrimidine derivative. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 279.21 g/mol
- CAS Number : 1361114-90-0
The compound features a piperidine ring and a pyrimidine moiety, which are significant for various pharmacological applications. The dihydrochloride form enhances solubility and stability in aqueous environments, making it suitable for biological studies.
While specific mechanisms of action for this compound remain largely unexplored, it is hypothesized that it may act as an inhibitor in various biochemical pathways. Similar compounds have demonstrated:
- Kinase Inhibition : Compounds with pyrimidine and piperidine structures have been studied for their ability to inhibit kinases, which play critical roles in cell signaling and cancer progression .
- Anticonvulsant Properties : Some derivatives have shown potential in treating epilepsy by modulating neurotransmitter systems .
Antihypertensive Properties
Research indicates that compounds similar to this compound may modulate the renin-angiotensin system, suggesting potential antihypertensive effects. In vitro studies have highlighted the compound's ability to inhibit renin, an enzyme crucial for blood pressure regulation .
Anti-inflammatory Effects
Preliminary findings suggest that this compound may exhibit anti-inflammatory and analgesic properties. However, detailed mechanisms require further investigation to validate these effects .
Table 1: Summary of Biological Activities
Synthesis of the Compound
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring : Starting from a suitable precursor.
- Pyrimidine Moiety Attachment : Utilizing nucleophilic substitution reactions.
- Dihydrochloride Formation : Enhancing solubility through hydrochloric acid addition.
The exact synthetic route can vary based on reagents and conditions used, emphasizing the need for optimization to achieve high yields and purity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with precursor molecules such as pyrimidine derivatives and piperidine-containing intermediates. Use coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the dimethylamine group .
- Step 2 : Optimize solvent systems (e.g., dichloromethane or THF) and catalysts (e.g., palladium-based catalysts) to improve yield. Monitor reaction progress via TLC or HPLC.
- Step 3 : Purify the product via recrystallization or column chromatography. Convert the free base to the dihydrochloride salt using HCl gas or aqueous HCl, followed by lyophilization .
- Key Considerations : Control moisture and oxygen levels during catalysis to avoid side reactions.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Collect high-resolution data (≤ 1.0 Å) to resolve hydrogen bonding and chloride ion positions .
- NMR Spectroscopy : Assign peaks using 1H-1H COSY and HSQC for proton and carbon connectivity. For dihydrochloride salts, note the downfield shift of amine protons due to protonation .
- Mass Spectrometry : Confirm molecular weight via ESI-MS in positive ion mode, observing [M+H]+ and [M+2H-Cl]+ fragments .
Q. What are the recommended handling and storage protocols for this compound?
- Guidelines :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hygroscopic degradation .
- Safety : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes .
Advanced Research Questions
Q. How can researchers design pharmacological assays to evaluate this compound’s bioactivity, and what controls are critical?
- Experimental Design :
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., piperidine-pyrimidine hybrids in kinase inhibitors) .
- Assay Types : Use fluorescence polarization for binding affinity or cell-based assays (e.g., cAMP/GTPγS for GPCRs). Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO < 0.1%) .
- Data Validation : Replicate experiments (n ≥ 3) and apply statistical corrections (e.g., Bonferroni) for multiple comparisons.
Q. How do stability and degradation profiles of this compound vary under physiological vs. accelerated conditions?
- Methodology :
- Stability Studies :
- Physiological Conditions : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, 48, and 72 hours .
- Accelerated Conditions : Expose to heat (60°C), light (UV-Vis), and acidic/basic buffers (pH 2–10) for 48 hours .
- Degradation Products : Identify by LC-MS/MS and compare to synthetic standards.
Q. How can conflicting data between NMR and X-ray crystallography be resolved?
- Resolution Strategies :
- NMR vs. X-ray Discrepancies : If NMR suggests conformational flexibility (e.g., broad peaks) but X-ray shows a rigid structure, perform variable-temperature NMR to probe dynamic behavior .
- Tautomerism : Use DFT calculations to predict energetically favored tautomers and validate with NOESY (for spatial proximity) .
Q. What computational approaches are suitable for predicting binding modes and selectivity of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide with homology models of target proteins. Validate docking poses via MD simulations (e.g., GROMACS) .
- Selectivity Analysis : Compare binding energies across protein isoforms or paralogs (e.g., kinase subfamilies) to identify off-target risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
